Cyclo(glycyl-L-leucyl)

Description

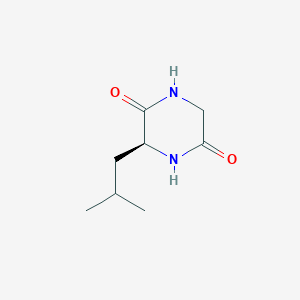

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-3-(2-methylpropyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-5(2)3-6-8(12)9-4-7(11)10-6/h5-6H,3-4H2,1-2H3,(H,9,12)(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFHWKRNHGHZTK-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)NCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031933 | |

| Record name | (S)-3-Isobutylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5845-67-0 | |

| Record name | Cyclo(glycyl-L-leucyl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5845-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclo(L-leucylglycyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005845670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-3-Isobutylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Advent of a Neuromodulator: Unraveling the Discovery and Origins of Cyclo(glycyl-L-leucyl)

For Immediate Release

A comprehensive technical guide has been compiled detailing the discovery, origin, and foundational experimental protocols related to the neuroactive cyclic dipeptide, Cyclo(glycyl-L-leucyl). This document, intended for researchers, scientists, and professionals in drug development, consolidates the fragmented history of this intriguing molecule, tracing its lineage from hormonal degradation to its recognition as a modulator of key neurotransmitter systems.

Cyclo(glycyl-L-leucyl), a diketopiperazine, is primarily recognized in scientific literature as being formally derived from the C-terminal dipeptide of the neurohypophysial hormone, oxytocin. Its discovery is intrinsically linked to the extensive research into the metabolism and biological activity of oxytocin and its analogues. While a singular, definitive "discovery" paper marking its first isolation from a novel natural source remains elusive, its conceptual origin is firmly planted in the study of peptide hormone breakdown. The formation of this stable cyclic structure from the linear leucyl-glycinamide, the C-terminal tail of oxytocin, represents a significant metabolic pathway.

From Hormonal Fragment to Bioactive Agent

The scientific journey of Cyclo(glycyl-L-leucyl) began with investigations into the fate of oxytocin in biological systems. Early studies on the enzymatic degradation of oxytocin paved the way for the identification of its constituent fragments, including the C-terminal dipeptide. The inherent propensity of dipeptides to cyclize into the more stable diketopiperazine ring structure led to the consideration and eventual study of Cyclo(glycyl-L-leucyl) as a biologically active entity in its own right. Its recognition as a neuropeptide with the ability to modulate central nervous system activity, particularly the dopaminergic system, marked a pivotal point in its history, shifting its status from a mere degradation product to a molecule of significant pharmacological interest.

Physicochemical Characteristics

The structural identity of Cyclo(glycyl-L-leucyl) has been confirmed through various spectroscopic techniques. Although a primary publication detailing its initial synthesis and characterization is not readily apparent in the historical literature, subsequent studies have firmly established its molecular properties.

| Property | Value |

| Molecular Formula | C₈H₁₄N₂O₂ |

| Molecular Weight | 170.21 g/mol |

| CAS Number | 5845-67-0 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water and polar organic solvents |

Note: Specific quantitative data from the initial characterization is not available in a single primary source.

Experimental Protocols

The synthesis and biological evaluation of Cyclo(glycyl-L-leucyl) have been described in various contexts. The following sections provide an overview of the key experimental methodologies.

Synthesis of Cyclo(glycyl-L-leucyl)

The synthesis of Cyclo(glycyl-L-leucyl) typically follows established methods for diketopiperazine formation. A common approach involves the cyclization of the corresponding linear dipeptide, glycyl-L-leucine.

General Protocol for Diketopiperazine Synthesis:

-

Linear Dipeptide Synthesis: The linear dipeptide, N-protected glycyl-L-leucine methyl or ethyl ester, is synthesized using standard peptide coupling techniques (e.g., using carbodiimide chemistry).

-

Deprotection: The N-terminal protecting group (e.g., Boc or Cbz) is removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz) to yield the free amine.

-

Cyclization: The deprotected dipeptide ester is heated in a high-boiling point solvent, such as ethylene glycol or xylene, often with a mild base catalyst, to promote intramolecular cyclization and the formation of the diketopiperazine ring.

-

Purification: The resulting Cyclo(glycyl-L-leucyl) is purified by recrystallization or chromatography.

Dopamine D2 Receptor Binding Assay

The neuromodulatory effects of Cyclo(glycyl-L-leucyl) are often investigated through its interaction with dopamine receptors. A common method to assess this is a competitive radioligand binding assay using [³H]spiperone, a potent D2 receptor antagonist.

Protocol Overview:

-

Membrane Preparation: Membranes are prepared from tissues or cells expressing dopamine D2 receptors (e.g., rat striatum or transfected cell lines).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂) is prepared.

-

Incubation: A constant concentration of [³H]spiperone (typically at or near its Kd) is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled Cyclo(glycyl-L-leucyl).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound [³H]spiperone, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of Cyclo(glycyl-L-leucyl) that inhibits 50% of the specific binding of [³H]spiperone (IC₅₀) is determined. The affinity of Cyclo(glycyl-L-leucyl) for the D2 receptor (Ki) can then be calculated using the Cheng-Prusoff equation.

| Parameter | Typical Value/Condition |

| Radioligand | [³H]spiperone |

| Receptor Source | Rat striatal membranes or D2-expressing cells |

| Incubation Time | 60 minutes |

| Incubation Temperature | 25°C |

| Non-specific Binding | Determined in the presence of excess unlabeled spiperone or other D2 antagonist |

Signaling Pathways and Logical Relationships

The primary mechanism of action of Cyclo(glycyl-L-leucyl) elucidated to date involves the modulation of the dopaminergic system. Its interaction with the D2 dopamine receptor can influence downstream signaling cascades.

Cyclo(leu-gly): A Technical Guide to its Natural Sources, Isolation, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(leu-gly), a cyclic dipeptide, has garnered significant interest within the scientific community due to its diverse biological activities, including its potential as a neuromodulator. This technical guide provides a comprehensive overview of the natural sources of Cyclo(leu-gly), detailing its presence in microbial, marine, and fermented food sources. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and quantification of Cyclo(leu-gly) from these natural matrices. A key focus is placed on its biosynthetic pathway and its modulatory effects on the dopamine D2 receptor signaling cascade, which are visually represented through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of Cyclo(leu-gly)

Cyclo(leu-gly) is a secondary metabolite produced by a variety of organisms, ranging from microorganisms to marine invertebrates. Its natural occurrence is a testament to its evolutionary significance and diverse biological roles.

Microbial Sources

Bacteria and fungi are prolific producers of cyclic dipeptides, including Cyclo(leu-gly). These compounds are often involved in microbial communication and defense mechanisms.

-

Bacteria: Several bacterial species have been identified as producers of Cyclo(leu-gly). For instance, marine Bacillus amyloliquefaciens has been reported to produce this cyclic dipeptide. Additionally, various species of Pseudomonas, such as Pseudomonas putida, are known to synthesize a range of cyclic dipeptides, with some studies indicating the presence of Cyclo(leu-gly) in their culture broths. Achromobacter xylosoxidans is another bacterial source that has been shown to produce cyclic dipeptides.

-

Fungi: Endophytic fungi, which reside within plant tissues, are a rich source of bioactive secondary metabolites. While specific quantitative data for Cyclo(leu-gly) is limited, the general prevalence of cyclic dipeptides in fungal metabolomes suggests that they are a promising area for further investigation.

Marine Organisms

The marine environment is a vast reservoir of unique chemical structures, and marine organisms, particularly sponges, are known to harbor symbiotic microorganisms that produce a plethora of bioactive compounds. While direct quantification of Cyclo(leu-gly) in many marine organisms is still an emerging area of research, the isolation of various diketopiperazines from marine sponges suggests their potential as a significant natural source.

Fermented Foods

The fermentation process can lead to the formation of various bioactive compounds, including cyclic dipeptides, through the metabolic activity of microorganisms.

-

Wine: Studies have confirmed the presence of Cyclo(L-Leu-L-Pro) in different varieties of wine, with concentrations ranging from 0.1 to 1 mg/L. While this is a different cyclic dipeptide, it highlights the potential for the formation of such compounds in fermented beverages. The presence and concentration of Cyclo(leu-gly) in wine and other fermented foods warrant further investigation.

Quantitative Analysis of Cyclo(leu-gly) in Natural Sources

The concentration of Cyclo(leu-gly) in natural sources can vary significantly depending on the organism, its growth conditions, and the extraction method used. The following table summarizes the available quantitative data for cyclic dipeptides in some natural sources. It is important to note that data specifically for Cyclo(leu-gly) is still limited, and the table includes data for closely related compounds to provide a broader context.

| Source | Compound | Concentration | Reference |

| Various Wines | Cyclo(L-Leu-L-Pro) | 0.1 - 1 mg/L | [1] |

| Pseudomonas putida Culture | Cyclo(L-Pro-L-Leu) | Not explicitly quantified, but identified as a bioactive component. | [2] |

| Lactobacillus brevis Culture | Various cyclic dipeptides | Quantified using stable isotope dilution assays, but specific values for Cyclo(leu-gly) are not provided. | [3] |

Experimental Protocols for Isolation and Quantification

The isolation and quantification of Cyclo(leu-gly) from complex natural matrices require a multi-step approach involving extraction, purification, and analytical detection.

Extraction from Microbial Cultures

This protocol describes a general procedure for the extraction of Cyclo(leu-gly) from bacterial or fungal liquid cultures.

Materials:

-

Microbial culture broth

-

Ethyl acetate or other suitable organic solvent

-

Separatory funnel

-

Rotary evaporator

-

Lyophilizer (optional)

Procedure:

-

Grow the microorganism in a suitable liquid medium to the desired growth phase.

-

Separate the culture broth from the microbial cells by centrifugation or filtration.

-

Perform a liquid-liquid extraction of the cell-free supernatant with an equal volume of ethyl acetate. Repeat the extraction three times to ensure maximum recovery of the target compound.

-

Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude extract can be further dried using a lyophilizer and stored at -20°C until further processing.

Extraction from Marine Organisms (e.g., Sponges)

This protocol provides a general method for extracting cyclic dipeptides from marine invertebrate tissues.

Materials:

-

Frozen or fresh marine organism tissue

-

Methanol or ethanol

-

Homogenizer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Thaw the frozen tissue sample and homogenize it in methanol or ethanol.

-

Filter the homogenate to separate the extract from the tissue debris.

-

Repeat the extraction process with the remaining tissue to ensure complete extraction.

-

Combine the filtrates and concentrate the extract using a rotary evaporator.

-

The crude extract can then be subjected to further purification steps.

Purification using Solid-Phase Extraction (SPE)

SPE is a widely used technique for the cleanup and fractionation of complex extracts.

Materials:

-

Crude extract

-

C18 SPE cartridge

-

Methanol

-

Water

-

Vacuum manifold

Procedure:

-

Condition the C18 SPE cartridge by passing methanol followed by water through it.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the target compounds using a stepwise gradient of methanol in water. Collect the fractions.

-

Analyze the fractions using a suitable analytical technique (e.g., TLC or LC-MS) to identify the fraction containing Cyclo(leu-gly).

Quantification using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like cyclic dipeptides.

Sample Preparation:

-

The purified fraction containing Cyclo(leu-gly) is dried and then derivatized if necessary to increase its volatility.

-

The derivatized sample is redissolved in a suitable volatile solvent (e.g., hexane or dichloromethane).

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Separation: The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical column for this analysis would be a non-polar or medium-polar capillary column.

-

Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

-

Identification: The mass spectrum of the eluting compound is compared to a library of known spectra to confirm the identity of Cyclo(leu-gly).

-

Quantification: A calibration curve is generated using standard solutions of Cyclo(leu-gly) of known concentrations. The peak area of Cyclo(leu-gly) in the sample is then used to determine its concentration based on the calibration curve.

Mandatory Visualizations

Biosynthesis of Cyclo(leu-gly)

Cyclo(leu-gly) is synthesized non-ribosomally by a class of enzymes known as Cyclodipeptide Synthases (CDPSs) . These enzymes utilize aminoacyl-tRNAs as substrates, diverting them from the ribosomal protein synthesis machinery. The process involves a ping-pong catalytic mechanism where the first aminoacyl-tRNA binds to the enzyme, and its aminoacyl group is transferred to a conserved serine residue. The second aminoacyl-tRNA then binds, and a dipeptidyl-enzyme intermediate is formed. Finally, an intramolecular cyclization reaction occurs, releasing the cyclic dipeptide.[4][5][6]

Caption: Biosynthesis of Cyclo(leu-gly) via CDPS.

Signaling Pathway Modulation by Cyclo(leu-gly)

Cyclo(leu-gly) has been shown to modulate dopaminergic neurotransmission by attenuating the supersensitivity of the Dopamine D2 Receptor (D2R) . The D2R is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase through its interaction with an inhibitory G-protein (Gi/o). This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of Protein Kinase A (PKA), ultimately resulting in decreased neuronal excitability. Cyclo(leu-gly) appears to counteract the development of D2R supersensitivity that can be induced by chronic exposure to dopamine antagonists.[5][6][7][8]

Caption: D2R signaling and its modulation by Cyclo(leu-gly).

Conclusion

Cyclo(leu-gly) is a naturally occurring cyclic dipeptide with significant biological activities, particularly its ability to modulate dopaminergic signaling. This technical guide has provided a comprehensive overview of its natural sources, detailed methodologies for its isolation and quantification, and a visual representation of its biosynthesis and interaction with the dopamine D2 receptor pathway. The information presented herein serves as a foundational resource for further research into the therapeutic potential of Cyclo(leu-gly) and for the development of novel drugs targeting neurological disorders. Further studies are warranted to expand the quantitative data on Cyclo(leu-gly) in a wider range of natural sources and to fully elucidate its mechanism of action at the molecular level.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cyclo(l-Pro–l-Leu) of Pseudomonas putida MCCC 1A00316 Isolated from Antarctic Soil: Identification and Characterization of Activity against Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of cyclic dipeptides from cultures of Lactobacillus brevis R2Δ by HRGC/MS using stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclodipeptide synthases - Wikipedia [en.wikipedia.org]

- 5. Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uoguelph.ca [uoguelph.ca]

- 8. Cyclic dipeptides from endophytic bacterium Bacillus velezensis as potential flavor precursors - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Cyclo(glycyl-L-leucyl): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(glycyl-L-leucyl), a member of the diketopiperazine (DKP) class of cyclic dipeptides, holds potential in various biomedical applications. Understanding its biosynthesis is crucial for harnessing its therapeutic promise through synthetic biology and metabolic engineering approaches. This technical guide provides an in-depth overview of the core principles governing the biosynthesis of Cyclo(glycyl-L-leucyl). In the absence of specific literature detailing the dedicated biosynthetic pathway for this molecule, this guide presents two plausible enzymatic routes based on well-characterized mechanisms for cyclic dipeptide formation: the Non-Ribosomal Peptide Synthetase (NRPS) and the Cyclodipeptide Synthase (CDPS) pathways. This document outlines the molecular logic of these pathways, presents quantitative data from analogous systems, details relevant experimental protocols, and provides visual representations of the proposed biosynthetic machinery.

Introduction to Cyclic Dipeptide Biosynthesis

Cyclic dipeptides, or 2,5-diketopiperazines (DKPs), are a large and diverse family of natural products synthesized by a wide range of organisms, including bacteria, fungi, and even higher organisms.[1][2] They exhibit a remarkable array of biological activities, including antimicrobial, antitumor, and neuroprotective properties.[3] The biosynthesis of these molecules is of significant interest as it provides a blueprint for the enzymatic production of complex and pharmacologically relevant scaffolds.[4]

The formation of the DKP core, including that of Cyclo(glycyl-L-leucyl), is primarily accomplished through two distinct enzymatic systems:

-

Non-Ribosomal Peptide Synthetases (NRPSs): These are large, modular mega-enzymes that function as an assembly line to construct peptides from amino acid precursors without the use of ribosomes.[5][6]

-

Cyclodipeptide Synthases (CDPSs): These are a more recently discovered family of smaller enzymes that utilize aminoacyl-tRNAs (aa-tRNAs) as substrates for the synthesis of cyclic dipeptides.[7][8]

This guide will explore both potential pathways for the biosynthesis of Cyclo(glycyl-L-leucyl).

Hypothetical Biosynthesis Pathway of Cyclo(glycyl-L-leucyl) via Non-Ribosomal Peptide Synthetase (NRPS)

NRPS-mediated synthesis of a dipeptide involves a series of coordinated domains organized into modules. For the synthesis of Cyclo(glycyl-L-leucyl), a minimal bi-modular NRPS would be required.

Mechanism:

-

Module 1: Glycine Activation and Thiolation

-

An Adenylation (A) domain selects and activates glycine using ATP, forming a glycyl-AMP intermediate.

-

A Thiolation (T) or Peptidyl Carrier Protein (PCP) domain , post-translationally modified with a 4'-phosphopantetheine (4'-PP) arm, then covalently binds the activated glycine as a thioester.

-

-

Module 2: Leucine Activation, Thiolation, and Condensation

-

The A-domain of the second module specifically recognizes and activates L-leucine to form leucyl-AMP.

-

The adjacent T-domain is subsequently loaded with the activated L-leucine.

-

A Condensation (C) domain catalyzes the formation of a peptide bond between the T-domain-bound glycine from the first module and the T-domain-bound L-leucine of the second module. This results in a dipeptidyl-glycyl-L-leucyl intermediate tethered to the T-domain of the second module.

-

-

Cyclization and Release

-

A terminal Thioesterase (TE) domain mediates the release of the dipeptide from the NRPS. This domain catalyzes an intramolecular cyclization reaction, where the amino group of glycine attacks the thioester linkage of leucine, forming the diketopiperazine ring of Cyclo(glycyl-L-leucyl) and releasing the product from the enzyme.

-

Hypothetical Biosynthesis Pathway of Cyclo(glycyl-L-leucyl) via Cyclodipeptide Synthase (CDPS)

CDPS enzymes offer a more streamlined route to cyclic dipeptide formation, utilizing pre-activated amino acids in the form of aminoacyl-tRNAs.

Mechanism:

-

Substrate Binding and First Aminoacyl Transfer:

-

A CDPS enzyme binds the first substrate, glycyl-tRNAGly.

-

The glycyl moiety is transferred from the tRNA to a conserved serine residue in the enzyme's active site, forming a covalent aminoacyl-enzyme intermediate. The deacylated tRNAGly is then released.

-

-

Second Substrate Binding and Dipeptide Formation:

-

The second substrate, L-leucyl-tRNALeu, binds to the enzyme.

-

The amino group of the L-leucyl moiety attacks the ester linkage of the enzyme-bound glycine, forming a dipeptidyl-enzyme intermediate (glycyl-L-leucyl-S-Enz). The deacylated tRNALeu is released.

-

-

Intramolecular Cyclization and Product Release:

-

The N-terminal amino group of the glycine residue in the dipeptidyl intermediate attacks the thioester bond linking the leucine to the enzyme.

-

This intramolecular aminolysis results in the formation of the diketopiperazine ring and the release of Cyclo(glycyl-L-leucyl) from the CDPS enzyme.

-

Quantitative Data for Analogous Biosynthetic Systems

While specific kinetic data for the biosynthesis of Cyclo(glycyl-L-leucyl) is not available in the literature, the following table summarizes representative kinetic parameters for NRPS adenylation domains and CDPS enzymes with relevant amino acid substrates. This data provides a comparative baseline for understanding the potential efficiency and substrate preferences of the hypothetical enzymes involved.

| Enzyme System | Enzyme/Domain | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |

| NRPS | GrsA A-domain | L-Phenylalanine | 16 | 280 | 2.9 x 105 | [7] |

| TycA A-domain | L-Phenylalanine | 23 | 500 | 3.6 x 105 | [7] | |

| EntF A-domain | L-Serine | 140 | 1.8 | 215 | ||

| CDPS | AlbC | L-Phenylalanine | N/A | N/A | N/A | [8] |

| YvmC | L-Leucine | N/A | N/A | N/A | N/A | |

| Rv2275 | L-Tyrosine | N/A | N/A | N/A | N/A |

Note: Quantitative data for CDPS enzymes is often reported in terms of product yield rather than traditional Michaelis-Menten kinetics due to the complexity of using aminoacyl-tRNA substrates. Yields of cyclic dipeptides in engineered microbial hosts can range from milligrams to grams per liter, depending on the specific enzyme, host strain, and fermentation conditions.[1]

Experimental Protocols

The following are generalized protocols for key experiments in the study of cyclic dipeptide biosynthesis, adaptable for the investigation of Cyclo(glycyl-L-leucyl).

Heterologous Expression and Purification of NRPS or CDPS Enzymes

-

Gene Synthesis and Cloning: The gene encoding the putative NRPS or CDPS is synthesized with codon optimization for expression in Escherichia coli. The gene is then cloned into a suitable expression vector (e.g., pET series) containing an affinity tag (e.g., His6-tag) for purification.

-

Protein Expression: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of auto-induction media. The culture is incubated at 37°C until the OD600 reaches 0.6-0.8, at which point the temperature is lowered to 18-20°C for overnight expression.

-

Cell Lysis and Affinity Chromatography: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged protein is eluted with an imidazole gradient.

-

Size-Exclusion Chromatography: For further purification, the eluted protein is subjected to size-exclusion chromatography to remove aggregates and other protein contaminants. Protein purity is assessed by SDS-PAGE.

In Vitro Enzyme Assays

For NRPS Adenylation Domain Activity:

-

ATP-PPi Exchange Assay: This assay measures the amino acid-dependent exchange of 32P-labeled pyrophosphate (PPi) into ATP. The reaction mixture contains the purified A-domain, the amino acid substrate (glycine or leucine), ATP, 32P-PPi, and MgCl2. The reaction is quenched, and the amount of [32P]ATP formed is quantified by scintillation counting after selective adsorption of PPi onto charcoal.

For CDPS Activity:

-

In Vitro Reconstitution Assay: This assay requires purified CDPS, aminoacyl-tRNA synthetases for glycine and leucine, the respective tRNAs, ATP, and the amino acids. The components are incubated together, and the formation of Cyclo(glycyl-L-leucyl) is monitored over time.

Detection and Quantification of Cyclo(glycyl-L-leucyl)

-

High-Performance Liquid Chromatography (HPLC): Reaction products are analyzed by reverse-phase HPLC. The separation is typically performed on a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid or formic acid. The elution of Cyclo(glycyl-L-leucyl) is monitored by UV absorbance at 210-220 nm and compared to a synthetic standard.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For confirmation of identity and sensitive quantification, samples are analyzed by LC-MS. The mass spectrometer is operated in positive ion mode, and the product is identified by its characteristic mass-to-charge ratio ([M+H]+). Quantification can be achieved using an extracted ion chromatogram and comparison to a standard curve.

Conclusion

While the specific biosynthetic pathway for Cyclo(glycyl-L-leucyl) remains to be elucidated, the well-established principles of NRPS and CDPS-mediated synthesis provide robust models for its formation. This technical guide offers a comprehensive framework for researchers to approach the study of this and other cyclic dipeptides. The provided hypothetical pathways, analogous quantitative data, and generalized experimental protocols serve as a valuable resource for initiating investigations into the biosynthesis of Cyclo(glycyl-L-leucyl), with the ultimate goal of enabling its biotechnological production and exploring its full therapeutic potential. Further research involving genome mining of potential producer organisms and subsequent gene cluster characterization will be essential to definitively uncover the dedicated biosynthetic machinery for this promising molecule.

References

- 1. Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures of a non-ribosomal peptide synthetase condensation domain suggest the basis of substrate selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Rational and combinatorial tailoring of bioactive cyclic dipeptides [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Cyclodipeptide synthases - Wikipedia [en.wikipedia.org]

- 8. Analysis of the Linker Region Joining the Adenylation and Carrier Protein Domains of the Modular Non-Ribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture of Cyclo(glycyl-L-leucyl): A Technical Guide to Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of the cyclic dipeptide, Cyclo(glycyl-L-leucyl). While a definitive public crystal structure for this specific molecule is not currently available in open-access databases, this document outlines the established experimental protocols and data presentation standards used for analogous cyclic dipeptides. This guide serves as a foundational resource for researchers undertaking the crystallographic analysis of Cyclo(glycyl-L-leucyl) and similar compounds, which are of significant interest in drug discovery and development due to their constrained conformations and potential biological activities.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and purification of the compound, followed by crystallization, X-ray diffraction data collection, and structure solution and refinement. The following protocols are based on established methods for cyclic dipeptides.

Synthesis and Purification of Cyclo(glycyl-L-leucyl)

The synthesis of Cyclo(glycyl-L-leucyl) is typically achieved through the cyclization of the corresponding linear dipeptide, Glycyl-L-leucine. A common synthetic route involves the following key steps:

-

Protection of Amino Acids: The amino and carboxyl groups of glycine and L-leucine are protected using standard protecting groups (e.g., Boc for the amino group and methyl or ethyl ester for the carboxyl group).

-

Peptide Coupling: The protected amino acids are coupled using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), to form the linear dipeptide.

-

Deprotection: The protecting groups are selectively removed to yield the linear Glycyl-L-leucine.

-

Cyclization: The linear dipeptide is subjected to high-dilution conditions in the presence of a coupling agent to favor intramolecular cyclization over intermolecular polymerization.

-

Purification: The resulting Cyclo(glycyl-L-leucyl) is purified to a high degree (>95%) using techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC). The purity is confirmed by analytical HPLC and mass spectrometry.

Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure determination. For cyclic dipeptides, vapor diffusion is a commonly employed technique.

-

Hanging Drop Vapor Diffusion:

-

A solution of highly purified Cyclo(glycyl-L-leucyl) is prepared in a suitable solvent (e.g., methanol, ethanol, or a mixture of organic solvents and water) at a concentration near its saturation point.

-

A small drop (1-2 µL) of the peptide solution is mixed with an equal volume of a reservoir solution containing a precipitant (e.g., polyethylene glycol (PEG), salts like ammonium sulfate, or organic solvents) on a siliconized glass coverslip.

-

The coverslip is inverted and sealed over a well containing a larger volume (500-1000 µL) of the reservoir solution.

-

The setup is left undisturbed in a temperature-controlled environment. Over time, the solvent from the drop evaporates and diffuses into the reservoir solution, slowly increasing the concentration of the peptide and precipitant in the drop, leading to supersaturation and, ideally, crystal formation.

-

-

Sitting Drop Vapor Diffusion: This method is similar to the hanging drop method, but the drop is placed on a pedestal within the well of the crystallization plate.

The crystallization conditions, including peptide concentration, solvent, precipitant type and concentration, temperature, and pH, must be systematically screened to find the optimal conditions for crystal growth.

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head, often after being cryo-protected to prevent damage from the X-ray beam.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (cryo-cooling at ~100 K) and exposed to a monochromatic X-ray beam from a diffractometer. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.

-

Data Processing: The intensities and positions of the diffracted spots are recorded by a detector. This raw data is then processed to determine the unit cell dimensions, space group, and a set of structure factor amplitudes for each reflection.

Data Presentation

The results of a crystal structure analysis are presented in a standardized format, typically in tables that provide quantitative information about the crystal and the molecular geometry. While the specific data for Cyclo(glycyl-L-leucyl) is not yet publicly available, the following tables illustrate the expected format for presenting such data.

Table 1: Crystal Data and Structure Refinement for Cyclo(glycyl-L-leucyl)

| Parameter | Value |

| Empirical formula | C₈H₁₄N₂O₂ |

| Formula weight | 170.21 |

| Temperature (K) | [To be determined] |

| Wavelength (Å) | [To be determined] |

| Crystal system | [To be determined] |

| Space group | [To be determined] |

| Unit cell dimensions | |

| a (Å) | [To be determined] |

| b (Å) | [To be determined] |

| c (Å) | [To be determined] |

| α (°) | [To be determined] |

| β (°) | [To be determined] |

| γ (°) | [To be determined] |

| Volume (ų) | [To be determined] |

| Z | [To be determined] |

| Density (calculated) (Mg/m³) | [To be determined] |

| Absorption coefficient (mm⁻¹) | [To be determined] |

| F(000) | [To be determined] |

| Data collection | |

| Theta range for data collection (°) | [To be determined] |

| Index ranges | [To be determined] |

| Reflections collected | [To be determined] |

| Independent reflections | [To be determined] |

| Refinement | |

| Refinement method | [To be determined] |

| Data / restraints / parameters | [To be determined] |

| Goodness-of-fit on F² | [To be determined] |

| Final R indices [I>2sigma(I)] | [To be determined] |

| R indices (all data) | [To be determined] |

| Largest diff. peak and hole (e.Å⁻³) | [To be determined] |

Table 2: Selected Bond Lengths (Å) for Cyclo(glycyl-L-leucyl)

| Atom 1 | Atom 2 | Length (Å) |

| O1 | C1 | [To be determined] |

| O2 | C4 | [To be determined] |

| N1 | C1 | [To be determined] |

| N1 | C6 | [To be determined] |

| N2 | C3 | [To be determined] |

| N2 | C4 | [To be determined] |

| C1 | C2 | [To be determined] |

| C3 | C4 | [To be determined] |

| C5 | C6 | [To be determined] |

| C5 | C7 | [To be determined] |

| C7 | C8 | [To be determined] |

| C7 | C9 | [To be determined] |

Table 3: Selected Bond Angles (°) for Cyclo(glycyl-L-leucyl)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C1 | N1 | C6 | [To be determined] |

| C3 | N2 | C4 | [To be determined] |

| O1 | C1 | N1 | [To be determined] |

| O1 | C1 | C2 | [To be determined] |

| N1 | C1 | C2 | [To be determined] |

| N2 | C3 | C2 | [To be determined] |

| O2 | C4 | N2 | [To be determined] |

| O2 | C4 | C5 | [To be determined] |

| N2 | C4 | C5 | [To be determined] |

| C6 | C5 | C4 | [To be determined] |

| C6 | C5 | C7 | [To be determined] |

| C4 | C5 | C7 | [To be determined] |

| C5 | C7 | C8 | [To be determined] |

| C5 | C7 | C9 | [To be determined] |

| C8 | C7 | C9 | [To be determined] |

Table 4: Selected Torsion Angles (°) for Cyclo(glycyl-L-leucyl)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

| C6 | N1 | C1 | C2 | [To be determined] |

| C1 | N1 | C6 | C5 | [To be determined] |

| C4 | N2 | C3 | C2 | [To be determined] |

| C3 | N2 | C4 | C5 | [To be determined] |

| N1 | C1 | C2 | C3 | [To be determined] |

| C1 | C2 | C3 | N2 | [To be determined] |

| N2 | C4 | C5 | C6 | [To be determined] |

| C4 | C5 | C6 | N1 | [To be determined] |

| C4 | C5 | C7 | C8 | [To be determined] |

| C6 | C5 | C7 | C9 | [To be determined] |

Visualizations

The following diagrams illustrate the general workflow and logical relationships in the crystal structure analysis of a cyclic dipeptide like Cyclo(glycyl-L-leucyl).

Cyclo(leu-gly): An In-Depth Technical Guide on its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclo(leu-gly) (CLG), a cyclic dipeptide and an analog of the melanocyte-stimulating hormone release-inhibiting factor (MIF), has demonstrated significant modulatory effects within the central nervous system (CNS). Extensive preclinical research has elucidated its primary mechanism of action, which involves the regulation of dopamine D2 receptor (D2R) sensitivity. This technical guide provides a comprehensive overview of the core mechanisms of CLG action, with a focus on its well-documented effects on the dopaminergic system. The guide summarizes key quantitative data, details experimental protocols for cited studies, and visualizes the involved signaling pathways and experimental workflows. While the predominant effects of CLG are observed in the context of dopamine receptor modulation, this document also addresses the current understanding of its interactions with the cholinergic system and other potential neuroactive pathways, highlighting areas where further research is warranted.

Core Mechanism of Action: Modulation of Dopamine D2 Receptor Supersensitivity

The most extensively characterized CNS effect of Cyclo(leu-gly) is its ability to prevent and reverse the supersensitivity of dopamine D2 receptors. This phenomenon is often induced by chronic exposure to dopamine receptor antagonists (e.g., neuroleptics like haloperidol) or through prolonged stimulation by dopamine agonists (e.g., in morphine tolerance).

Prevention of Dopamine Receptor Supersensitivity

Chronic administration of D2R antagonists leads to an upregulation of D2Rs, resulting in a state of receptor supersensitivity. This is a key factor in the development of motor side effects like tardive dyskinesia. Concurrent administration of CLG with neuroleptics has been shown to block the development of this supersensitivity.[1][2] This preventative action is observed in both behavioral and receptor binding studies.

Reversal of Established Dopamine Receptor Supersensitivity

CLG has also demonstrated the ability to reverse already established D2R supersensitivity.[3] This suggests a potential therapeutic application for conditions where dopamine receptor dysregulation is a contributing factor.

Allosteric Modulation as a Putative Mechanism

Current evidence suggests that Cyclo(leu-gly) does not act as a competitive antagonist at the orthosteric binding site of the D2R. Instead, it is hypothesized to be an allosteric modulator.[4] This means that CLG likely binds to a site on the receptor that is distinct from the dopamine binding site, inducing a conformational change that modulates the receptor's affinity for its endogenous ligand, dopamine, and other direct agonists or antagonists. This allosteric modulation appears to normalize the receptor's sensitivity, preventing the excessive signaling that characterizes the supersensitive state.

Data Presentation: Quantitative Effects of Cyclo(leu-gly)

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of Cyclo(leu-gly) on dopamine receptor supersensitivity.

Table 1: Behavioral Effects of Cyclo(leu-gly) on Apomorphine-Induced Stereotypy

| Animal Model | Inducing Agent | Cyclo(leu-gly) Treatment | Behavioral Outcome | Reference |

| Mice | Chronic Haloperidol | Concurrent with Haloperidol | Blocked enhanced spontaneous locomotor activity and hypothermic responses to apomorphine.[1] | Bhargava et al., 1980 |

| Mice | Chronic Morphine | Prior to Morphine | Prevented the increased locomotor activity and enhanced hypothermic response to apomorphine and piribedil.[5] | Ritzmann et al., 1978 |

| Rats | Chronic Morphine | Co-administration with Morphine | Attenuated the development of behavioral supersensitivity to apomorphine (stereotypic behavior).[6] | Lee et al., 1987 |

| Spontaneously Hypertensive Rats | N/A (endogenous supersensitivity) | Chronic (7 days) | Blocked the exaggerated hypothermic response to apomorphine.[7] | Bhargava, 1983 |

Table 2: Effects of Cyclo(leu-gly) on Dopamine D2 Receptor Binding

| Animal Model | Inducing Agent | Radioligand | Cyclo(leu-gly) Treatment | Receptor Binding Outcome | Reference |

| Rats | Chronic Haloperidol | [3H]spiroperidol | Co-administration with Haloperidol | Attenuated the increase in Bmax (receptor density).[3] | Fields et al., 1992 |

| Rats | Chronic Morphine | [3H]spiroperidol | Co-administration with Morphine | Attenuated the morphine-induced increase in antagonist binding affinity.[6] | Lee et al., 1987 |

| Rats | Chronic Morphine | [3H]spiroperidol (agonist displacement) | Co-administration with Morphine | Attenuated the morphine-induced increase in agonist binding affinity to the D2-HI site.[6] | Lee et al., 1987 |

Experimental Protocols

Induction of Dopamine D2 Receptor Supersensitivity

-

Haloperidol-Induced Supersensitivity:

-

Animals: Male mice or rats.

-

Procedure: Chronic administration of haloperidol (e.g., 1 mg/kg/day, intraperitoneally) for 21 days.

-

Withdrawal: A withdrawal period of 48-72 hours is typically employed before behavioral or biochemical assessments.

-

Cyclo(leu-gly) Administration: CLG is administered concurrently with haloperidol (e.g., subcutaneously) to assess its preventative effects.[1][3]

-

-

Morphine-Induced Supersensitivity:

-

Animals: Male mice or rats.

-

Procedure: Chronic administration of morphine. One method involves the subcutaneous implantation of a morphine pellet (e.g., 75 mg) for a specified period. Another method is through repeated injections.

-

Withdrawal: Assessments are typically performed after a withdrawal period (e.g., 24-48 hours) following the cessation of morphine treatment.

-

Cyclo(leu-gly) Administration: CLG is administered prior to or concurrently with morphine to evaluate its ability to block the development of supersensitivity.[3][5]

-

Assessment of Behavioral Supersensitivity

-

Apomorphine-Induced Stereotypy:

-

Procedure: Following the induction of supersensitivity and the withdrawal period, animals are challenged with a dopamine agonist, typically apomorphine (e.g., 0.5 mg/kg, subcutaneously).

-

Scoring: Stereotyped behaviors, such as sniffing, licking, and gnawing, are observed and scored by trained observers who are blind to the treatment conditions. The intensity and duration of these behaviors are quantified. An increase in stereotyped behavior in the drug-treated group (e.g., chronic haloperidol) compared to the control group is indicative of dopamine receptor supersensitivity.[6]

-

Radioligand Binding Assays for D2 Receptors

-

Tissue Preparation:

-

The striatum is dissected from the brain of the animals.

-

The tissue is homogenized in a suitable buffer (e.g., Tris-HCl).

-

The homogenate is centrifuged to obtain a crude membrane preparation containing the dopamine receptors.

-

-

Binding Assay:

-

The membrane preparation is incubated with a radiolabeled D2 receptor antagonist, most commonly [3H]spiroperidol.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled D2 antagonist (e.g., butaclamol or sulpiride).

-

The reaction is terminated by rapid filtration, and the radioactivity bound to the filters is measured using liquid scintillation counting.

-

Saturation analysis is used to determine the maximal number of binding sites (Bmax) and the dissociation constant (Kd). An increase in Bmax is indicative of receptor upregulation.

-

Competition binding assays can be used to determine the affinity of unlabeled ligands for the receptor.[6]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows related to the mechanism of action of Cyclo(leu-gly).

Caption: Proposed mechanism of Cyclo(leu-gly) in preventing neuroleptic-induced dopamine receptor supersensitivity.

Caption: Experimental workflow for evaluating the effect of Cyclo(leu-gly) on dopamine receptor supersensitivity.

Interaction with Other CNS Systems

Cholinergic System

Studies have investigated the potential involvement of the cholinergic system in the mechanism of action of Cyclo(leu-gly). However, the available evidence suggests a lack of direct interaction. Specifically, CLG, in a wide range of concentrations, did not affect the binding of the muscarinic receptor antagonist [3H]-quinuclidinyl benzilate to striatal membranes in mice and rats.[8] Furthermore, acute administration of CLG did not alter striatal acetylcholine levels.[9] These findings indicate that the modulatory effects of CLG on the dopaminergic system are likely not mediated by direct actions on striatal cholinergic neurons or muscarinic receptors.

NMDA Receptors and Neuroprotection

While the cyclic structure of Cyclo(leu-gly) and its presence in the CNS have led to speculation about potential interactions with other receptor systems, such as the N-methyl-D-aspartate (NMDA) receptor, there is currently a lack of direct experimental evidence to support this. Searches of the scientific literature did not yield studies specifically investigating the effects of CLG on NMDA receptor function or its potential neuroprotective properties against excitotoxicity. This represents a significant gap in our understanding of the full pharmacological profile of CLG and is an area ripe for future investigation.

Pharmacokinetics and Blood-Brain Barrier Penetration

An important characteristic of Cyclo(leu-gly) is its ability to cross the blood-brain barrier (BBB). This is a critical feature for a centrally acting agent. The cyclic structure of CLG is thought to contribute to its enhanced stability and ability to penetrate the CNS compared to its linear parent peptide, MIF. While the exact transport mechanism has not been fully elucidated, its central effects following peripheral administration confirm its capacity to reach its CNS targets.[5]

Conclusion and Future Directions

The primary and most well-established mechanism of action of Cyclo(leu-gly) in the central nervous system is the modulation of dopamine D2 receptor supersensitivity. Its ability to prevent and reverse this state, likely through an allosteric mechanism, underscores its potential as a therapeutic agent for conditions associated with dopamine dysregulation, such as tardive dyskinesia. The lack of direct interaction with the cholinergic system suggests a specific mode of action.

Future research should focus on several key areas:

-

Elucidation of the Allosteric Binding Site: Identifying the specific binding site of CLG on the D2R will be crucial for understanding its precise modulatory mechanism and for the rational design of more potent and selective analogs.

-

Investigation of Neuroprotective Effects: Given the role of dopamine in various neurodegenerative diseases, it is important to investigate whether CLG possesses neuroprotective properties beyond its receptor-modulating effects.

-

Exploration of Interactions with Other Neurotransmitter Systems: While the focus has been on the dopaminergic system, a broader screening of CLG's activity at other CNS receptors and signaling pathways could reveal additional therapeutic potentials.

-

Clinical Evaluation: The promising preclinical data, particularly in the context of tardive dyskinesia, warrants further investigation in well-controlled clinical trials to establish its safety and efficacy in human populations.

References

- 1. Blockage of narcotic-induced dopamine receptor supersensitivity by cyclo(Leu-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of neuroleptic-induced dopamine receptor supersensitivity by cyclo (Leu-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclo(Leu-Gly) attenuates the striatal dopaminergic supersensitivity induced by chronic morphine: agonist binding to D2 dopamine receptors correlates with stereotypic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blockage of narcotic-induced dopamine receptor supersensitivity by cyclo(Leu-Gly) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclo (Leu-Gly) attenuates the striatal dopaminergic supersensitivity induced by chronic morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of cyclo(Leu-Gly) on the supersensitivity of dopamine receptors in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Pro-Leu-Gly-NH2 and cyclo (Leu-Gly) on the binding of 3H-quinuclidinyl benzilate to striatal cholinergic muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of cyclo (Leu-Gly) on neurochemical indices of striatal dopaminergic supersensitivity induced by prolonged haloperidol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Diketopiperazines: A Technical Guide for Researchers

Abstract

Diketopiperazines (DKPs) are a diverse class of cyclic dipeptides that have garnered significant attention in the scientific community due to their wide array of biological activities. As the smallest and most structurally simple cyclic peptides, they are ubiquitous in nature, being produced by a vast range of organisms including fungi, bacteria, and marine life. Their rigid and conformationally constrained scaffold makes them attractive candidates for drug discovery, offering advantages in metabolic stability and cell permeability over their linear peptide counterparts. This technical guide provides an in-depth overview of the foundational research on diketopiperazines, with a focus on their synthesis, biological activities, and underlying mechanisms of action. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of these fascinating molecules.

Introduction to Diketopiperazines

Diketopiperazines are six-membered heterocyclic compounds containing two amide bonds. The most common and extensively studied are the 2,5-diketopiperazines, which are formed by the condensation of two α-amino acids. This core structure can be extensively modified with various side chains, leading to a vast chemical diversity and a broad spectrum of biological functions. These compounds have been shown to possess antimicrobial, antiviral, anticancer, neuroprotective, and immunomodulatory properties.

Synthesis of Diketopiperazines

The synthesis of diketopiperazines can be broadly categorized into solution-phase and solid-phase methods. The choice of method often depends on the desired scale and the need for library synthesis.

General Synthetic Workflow

A typical synthesis of a 2,5-diketopiperazine involves the formation of a linear dipeptide from two amino acids, followed by an intramolecular cyclization to form the DKP ring.

Caption: A generalized workflow for the synthesis of 2,5-diketopiperazines.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Generic Disubstituted 2,5-Diketopiperazine

-

Dipeptide Formation:

-

To a solution of an N-protected amino acid (1.0 eq) in a suitable solvent (e.g., dichloromethane, DMF), add a coupling reagent (e.g., HBTU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq).

-

Stir the mixture for 10 minutes at room temperature.

-

Add the C-protected amino acid (1.0 eq) and continue stirring for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, perform an aqueous workup and purify the linear dipeptide by column chromatography.

-

-

Deprotection and Cyclization:

-

Remove the N-protecting group under appropriate conditions (e.g., TFA for Boc, piperidine for Fmoc).

-

Remove the C-protecting group (e.g., hydrogenolysis for benzyl esters, saponification for methyl/ethyl esters).

-

The resulting free dipeptide is then heated in a high-boiling point solvent (e.g., ethylene glycol, n-butanol) to induce intramolecular cyclization.

-

The crude diketopiperazine is purified by recrystallization or column chromatography.

-

Biological Activities and Mechanisms of Action

Diketopiperazines exert their biological effects through a variety of mechanisms, often by modulating key signaling pathways.

Antimicrobial Activity and Quorum Sensing Inhibition

Many DKPs exhibit direct antimicrobial activity. Furthermore, some DKPs can interfere with bacterial communication, a process known as quorum sensing (QS). By inhibiting QS, these compounds can prevent the formation of biofilms and the production of virulence factors. For instance, certain DKPs have been shown to inhibit the acyl homoserine lactone (AHL) synthase CepI in Burkholderia cenocepacia, a pathogen prevalent in cystic fibrosis patients.

Caption: Inhibition of bacterial quorum sensing by diketopiperazines.

Anti-inflammatory Effects

Certain diketopiperazines isolated from marine fungi have demonstrated significant anti-inflammatory properties. These compounds can down-regulate the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β) by inhibiting the Toll-like receptor 2 (TLR2) signaling pathway. This involves modulating the downstream activation of MyD88, MAPKs, and the transcription factor NF-κB.

Caption: Anti-inflammatory mechanism of diketopiperazines via TLR2 pathway inhibition.

Antiviral Activity

Diketopiperazines have also been investigated for their antiviral properties. For example, cyclo(Ala-Ile) and Bz-Phe-Phe-OMe, isolated from Moslae Herba, have shown activity against influenza A virus. Their mechanism of action involves the inhibition of viral replication and the alleviation of virus-induced platelet aggregation and lung inflammation through the regulation of the CD41/PI3K/AKT signaling pathway.

The Neuropeptide Cyclo(glycyl-L-leucyl): A Technical Guide to its Modulatory Role in Dopaminergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(glycyl-L-leucyl), a cyclic dipeptide also known as Cyclo(Leu-Gly) (CLG), is an endogenous neuropeptide with significant neuromodulatory properties. Unlike classical neuropeptides that bind to a specific receptor to initiate a direct signaling cascade, current research indicates that CLG's primary role in the central nervous system is the allosteric modulation of dopamine D2 receptors (D2R). It has been shown to attenuate the development of dopaminergic supersensitivity, a phenomenon implicated in movement disorders such as tardive dyskinesia and in the mechanisms of opioid tolerance. This technical guide provides a comprehensive overview of the current understanding of CLG's mechanism of action, detailed experimental protocols for its study, and a summary of key quantitative data.

Introduction

Cyclo(glycyl-L-leucyl) is a diketopiperazine structurally derived from the C-terminal dipeptide of oxytocin. Its enzymatic resistance and ability to cross the blood-brain barrier make it a compelling subject for neuropharmacological research.[1] Early studies identified its potential to counteract the behavioral and biochemical changes associated with chronic administration of dopamine antagonists (neuroleptics) and agonists (opiates).[2][3][4][5][6] This has positioned CLG as a potential therapeutic agent for conditions characterized by dysregulated dopaminergic neurotransmission.

Mechanism of Action: Allosteric Modulation of the Dopamine D2 Receptor

The prevailing evidence suggests that CLG does not bind to a unique, high-affinity receptor to elicit its effects. Instead, it appears to function as an allosteric modulator of the dopamine D2 receptor. Chronic administration of opioids like morphine can induce a state of dopaminergic supersensitivity, which is characterized by an enhanced behavioral and cellular response to dopamine agonists.[3][6] This supersensitivity is correlated with an increase in the affinity of the high-affinity state of the D2 receptor (D2-Hi) for its agonists.[3][6][7]

Cyclo(Leu-Gly) has been shown to prevent this morphine-induced increase in D2-Hi receptor affinity, thereby attenuating the behavioral manifestations of supersensitivity.[3][6] This suggests that CLG may stabilize the D2 receptor in a state that is less responsive to agonist-induced conformational changes. The exact binding site for CLG on the D2 receptor or an associated protein has not yet been elucidated. It is hypothesized that CLG acts at a site distinct from the orthosteric dopamine binding site, influencing the receptor's conformational state and its coupling to downstream signaling partners.[8]

dot

References

- 1. Distribution, survival and biological effects in mice of a behaviorally active, enzymatically stable peptide: pharmacokinetics of cyclo(Leu-Gly) and puromycin-induced amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. baranlab.org [baranlab.org]

- 4. Blockage of narcotic-induced dopamine receptor supersensitivity by cyclo(Leu-Gly) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclo(Leu-Gly): a possible treatment for tardive dyskinesia? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclo (Leu-Gly) attenuates the striatal dopaminergic supersensitivity induced by chronic morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: Solid-Phase Synthesis of Cyclic Dipeptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), represent a privileged scaffold in medicinal chemistry and drug discovery. Their rigidified conformation, increased metabolic stability, and ability to mimic peptide turns make them attractive candidates for the development of novel therapeutics. Solid-phase synthesis has emerged as a powerful and efficient methodology for the preparation of diverse libraries of cyclic dipeptides, facilitating rapid lead generation and optimization.[1][2][3] This document provides detailed application notes and experimental protocols for the solid-phase synthesis of these valuable compounds.

The solid-phase approach involves the stepwise assembly of a linear dipeptide on a solid support (resin), followed by a cyclization and cleavage step to release the desired cyclic dipeptide.[2][3] This methodology offers several advantages over traditional solution-phase synthesis, including simplified purification procedures and the potential for automation.[2][4]

Core Principles of Solid-Phase Synthesis of Cyclic Dipeptides

The solid-phase synthesis of cyclic dipeptides generally follows a well-defined workflow, which can be adapted based on the specific amino acid sequence and desired final product. The key stages are outlined below.

Figure 1: Generalized workflow for the solid-phase synthesis of cyclic dipeptides.

Key Experimental Protocols

This section provides detailed protocols for the key steps in the solid-phase synthesis of cyclic dipeptides. These protocols are based on established literature procedures and can be adapted for specific applications.

Protocol 1: General Solid-Phase Synthesis of a Proline-Containing Cyclic Dipeptide

This protocol describes a common method for synthesizing a cyclic dipeptide containing proline, a frequently occurring residue in bioactive DKPs.

Materials:

-

Fmoc-L-Proline

-

Fmoc-protected amino acid of choice

-

2-Chlorotrityl chloride (2-CTC) resin

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Piperidine (20% in DMF)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Methanol

-

Diethyl ether

Procedure:

-

Resin Loading:

-

Swell the 2-CTC resin in DCM for 30 minutes.

-

Dissolve Fmoc-L-Proline (2 equivalents relative to resin capacity) and DIPEA (4 equivalents) in DCM.

-

Add the amino acid solution to the swollen resin and shake at room temperature for 2 hours.

-

Cap any unreacted sites on the resin by adding methanol and shaking for 30 minutes.

-

Wash the resin thoroughly with DCM and DMF.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10 minutes.

-

Wash the resin extensively with DMF and DCM.

-

-

Coupling of the Second Amino Acid:

-

Dissolve the second Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the coupling solution to the resin and shake at room temperature for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection step as described in step 2.

-

-

Cyclative Cleavage:

-

Treat the resin with a solution of 1% TFA in DCM for 3 minutes, and repeat this step four times to cleave the linear peptide from the resin.[3]

-

Neutralize the cleaved peptide solution with DIPEA.

-

Induce cyclization by adding a coupling reagent such as HBTU in the presence of DIPEA and allowing the reaction to proceed for several hours to days.[3]

-

-

Purification and Characterization:

-

Concentrate the cyclized peptide solution under reduced pressure.

-

Precipitate the crude cyclic dipeptide with cold diethyl ether.

-

Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by mass spectrometry and NMR spectroscopy.[5]

-

Protocol 2: Microwave-Assisted Solid-Phase Synthesis

Microwave irradiation can significantly accelerate the synthesis of cyclic dipeptides.[6] This protocol outlines a general procedure for microwave-assisted synthesis.

Materials:

-

PEGA (polyethylene glycol-polyacrylamide) resin

-

Fmoc-protected amino acids

-

Coupling and deprotection reagents as in Protocol 1

-

Solvents suitable for microwave synthesis (e.g., DMF, NMP)

Procedure:

-

Resin Loading and Peptide Elongation:

-

Perform the resin loading and linear dipeptide synthesis as described in Protocol 1, but conduct the coupling and deprotection steps in a microwave reactor.

-

Typical microwave conditions are 20-30 minutes at 75°C for coupling and 3-5 minutes at 75°C for deprotection.

-

-

Microwave-Assisted Cyclative Cleavage:

-

After the final Fmoc deprotection, suspend the resin in a suitable solvent (e.g., toluene/2-butanol).

-

Heat the suspension in the microwave reactor at a temperature ranging from 100-150°C for 10-30 minutes to effect cyclization and cleavage from the resin.[6]

-

-

Work-up and Purification:

-

Filter the resin and concentrate the filtrate.

-

Purify and characterize the cyclic dipeptide as described in Protocol 1.

-

Data Presentation: Comparison of Synthesis Strategies

The choice of resin, coupling reagents, and reaction conditions can significantly impact the yield and purity of the final cyclic dipeptide. The following tables summarize quantitative data from various synthetic approaches.

Table 1: Comparison of Resins and Solvents in DKP Synthesis [6]

| Resin Type | Solvent | Heating Method | Yield |

| Polystyrene | Toluene | Thermal | High |

| Polystyrene | Toluene | Microwave | High |

| TentaGel | Toluene | Thermal | High |

| TentaGel | Toluene | Microwave | High |

| ArgoGel | Toluene | Thermal | High |

| ArgoGel | Toluene | Microwave | High |

| PEGA | Water | Thermal | High |

| PEGA | Water | Microwave | High |

Table 2: Yields of L-Proline-Based Cyclic Dipeptides

| Cyclic Dipeptide | Isolated Yield (%) |

| Tyr-Pro | 84 |

| Phe-Pro | 88 |

| Ala-Pro | 76 |

| Val-Pro | 86 |

| Leu-Pro | 73 |

| Ile-Pro | 70 |

| Gly-Pro | 90 |

| Pro-Pro | 92 |

| Ser-Pro | 91 |

| Asn-Pro | 92 |

| Thr-Pro | 75 |

Logical Relationships in Synthesis Design

The successful synthesis of a cyclic dipeptide library requires careful consideration of the interplay between various experimental parameters.

Figure 2: Key considerations for designing a solid-phase synthesis of cyclic dipeptides.

Characterization of Cyclic Dipeptides

Accurate characterization of the synthesized cyclic dipeptides is crucial to confirm their identity, purity, and structure.

Analytical Techniques:

-

Mass Spectrometry (MS): Used to determine the molecular weight of the cyclic dipeptide. Techniques like LC-MS/MS can be used for simultaneous analysis of multiple DKPs.[7][8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the stereochemistry of the final product. Both 1H and 13C NMR are commonly employed.[5] High-resolution magic angle spinning (HRMAS) NMR can be used to monitor reactions directly on the solid support.[10]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the cyclic dipeptide and for purification.

Conclusion

Solid-phase synthesis is a versatile and efficient platform for the generation of cyclic dipeptide libraries for drug discovery and other applications. By carefully selecting the solid support, protecting groups, coupling reagents, and cyclization strategy, researchers can access a wide range of DKP scaffolds. The protocols and data presented in these application notes provide a solid foundation for the successful synthesis and characterization of these important molecules.

References

- 1. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 3. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications [mdpi.com]

- 4. STUDIES ON THE SOLID PHASE SYNTHESIS OF CYCLIC PEPTIDES - ProQuest [proquest.com]

- 5. books.rsc.org [books.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes: Mass Spectrometry Analysis of Cyclo(leu-gly)

Introduction

Cyclo(leu-gly), also known as Cyclo(leucyl-glycine), is a cyclic dipeptide (CDP) or 2,5-diketopiperazine (DKP). Formally derived from the C-terminal dipeptide of oxytocin, it is a naturally occurring compound found in various fermented foods and biological systems[1]. Cyclo(leu-gly) has garnered significant interest from researchers and drug development professionals due to its diverse biological activities. It is known to be active in memory processes and can block narcotic-induced dopamine receptor supersensitivity[2][3]. Its potential therapeutic applications include the treatment of tardive dyskinesia[4]. Given its low molecular weight and potential presence in complex biological matrices, highly sensitive and specific analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for its accurate identification and quantification.

These application notes provide detailed protocols for the sample preparation and LC-MS/MS analysis of Cyclo(leu-gly) in biological samples, intended for researchers in peptide synthesis, pharmacology, and biochemical research[5].

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma, Brain Tissue)

This protocol outlines a general procedure for extracting Cyclo(leu-gly) from complex biological samples. The goal is to remove interfering substances like proteins and salts that can cause ion suppression and contaminate the LC-MS system[6].

Materials:

-

Plasma or tissue homogenate

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of Cyclo(leu-gly) or a structurally similar cyclic dipeptide)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge capable of >10,000 x g

-

Syringe filters (0.22 µm)

-

LC-MS vials

Procedure: Protein Precipitation

-

Pipette 100 µL of the biological sample (plasma or tissue homogenate) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard (IS) working solution.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant without disturbing the protein pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

-

The sample is now ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C[2].

Protocol 2: LC-MS/MS Analysis

This protocol provides typical parameters for the quantitative analysis of Cyclo(leu-gly) using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer. Modern mass spectrometers like triple quadrupoles or high-resolution Orbitrap instruments are suitable[7][8].

Liquid Chromatography Parameters:

| Parameter | Recommended Setting |

|---|---|

| Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 2.7 µm particle size)[9] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |

| Total Run Time | ~10 minutes |

Mass Spectrometry Parameters:

| Parameter | Recommended Setting |

|---|---|

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Data Presentation and Analysis

Mass Fragmentation and MRM Transitions